molecular formula C8H6ClN3O3 B13898967 7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione

7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione

Cat. No.: B13898967
M. Wt: 227.60 g/mol
InChI Key: WYDXMIQXQNHQIL-UHFFFAOYSA-N
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Description

7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring, with chlorine and methoxy substituents at the 7th and 8th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 7-chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine with suitable reagents to introduce the dione functionality. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can lead to a variety of derivatives with different substituents at the 7th position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark of the disease .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridopyrimidine derivatives such as:

Uniqueness

What sets 7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione apart from these similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of both chlorine and methoxy groups may enhance its binding affinity to certain molecular targets, making it a more potent inhibitor in certain contexts .

Properties

Molecular Formula

C8H6ClN3O3

Molecular Weight

227.60 g/mol

IUPAC Name

7-chloro-8-methoxy-1H-pyrido[4,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H6ClN3O3/c1-15-5-4-3(2-10-6(5)9)7(13)12-8(14)11-4/h2H,1H3,(H2,11,12,13,14)

InChI Key

WYDXMIQXQNHQIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CN=C1Cl)C(=O)NC(=O)N2

Origin of Product

United States

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